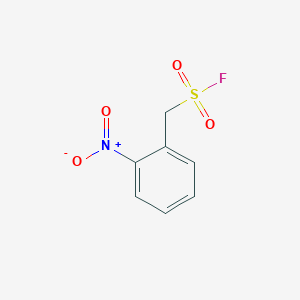

(2-Nitrophenyl)methanesulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

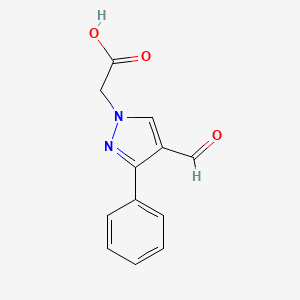

説明

“(2-Nitrophenyl)methanesulfonyl fluoride” is a chemical compound with the molecular formula C7H6FNO4S . It is a type of sulfonyl fluoride, a group of compounds known for their diverse applications and intriguing properties .

Synthesis Analysis

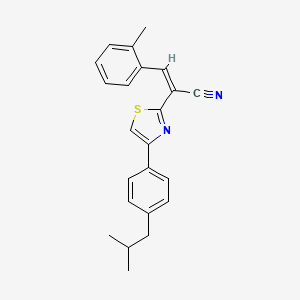

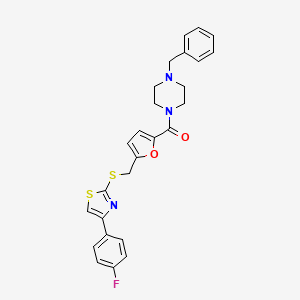

The synthesis of sulfonyl fluorides, including “(2-Nitrophenyl)methanesulfonyl fluoride”, has been a subject of research. New synthetic approaches have been developed that start with sulfur-containing substrates, such as the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .Molecular Structure Analysis

The molecular structure of “(2-Nitrophenyl)methanesulfonyl fluoride” is represented by the InChI code1S/C7H5F2NO4S/c8-7-2-1-6 (10 (11)12)3-5 (7)4-15 (9,13)14/h1-3H,4H2 . This indicates the presence of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms in the molecule . Chemical Reactions Analysis

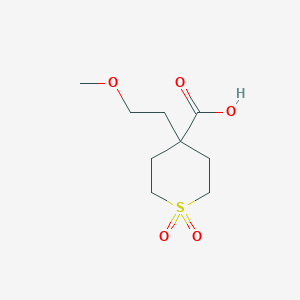

Sulfonyl fluorides, including “(2-Nitrophenyl)methanesulfonyl fluoride”, have been used in the development of new synthetic methods. They have been used as electrophilic warheads by both medicinal chemists and chemical biologists .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Nitrophenyl)methanesulfonyl fluoride” include a molecular weight of 237.18 .科学的研究の応用

Probe of Substrate Interactions in Acetylcholinesterase

“(2-Nitrophenyl)methanesulfonyl fluoride” reacts at the catalytic site of acetylcholinesterase causing inactivation, making it a useful probe of substrate binding . This is because molecules absorbed in or near the active center appear to protect the enzyme only if, by interacting strongly with the esteratic site, they physically obstruct its approach .

Study of Substrate Binding and Catalysis

The compound is used in the study of substrate binding and catalysis by enzymes . The active center of acetylcholinesterase consists of two adjoining parts, one, a binding (anionic) site, and another, a catalytic (esteratic) site . It is therefore possible for substrate molecules to become bound at the former while interacting either weakly or strongly with the latter .

Investigation of Enzyme Inactivation

“(2-Nitrophenyl)methanesulfonyl fluoride” is used in the investigation of enzyme inactivation . It reacts with acetylcholinesterase to form a sulfonylated enzyme derivative, probably at the esteratic site .

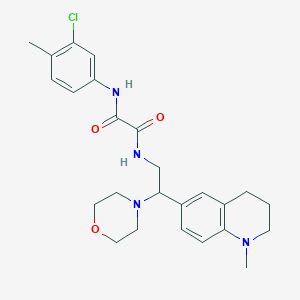

Research on Chemical Warfare Nerve Agents and Pesticides

The compound is used in research on chemical warfare nerve agents and pesticides . These organophosphorus compounds inactivate cholinesterases by phosphorylating the serine hydroxyl group located at the active site of cholinesterases .

Study of Covalent Methanesulfonyl Fluoride Acetylcholinesterase Adduct

“(2-Nitrophenyl)methanesulfonyl fluoride” is used in the study of the formation, mechanism, and evolvement of the covalent methanesulfonyl fluoride acetylcholinesterase adduct . This research provides insights into an aged-like inactive complex susceptible to reactivation by a combination of nucleophiles .

Pharmaceutical Testing

“(2-Nitrophenyl)methanesulfonyl fluoride” is used in pharmaceutical testing . It is a high-quality reference standard for accurate results .

作用機序

Safety and Hazards

While specific safety and hazard information for “(2-Nitrophenyl)methanesulfonyl fluoride” was not found, sulfonyl fluorides are generally known to be hazardous. For example, methanesulfonyl fluoride is known to cause severe skin burns and eye damage, and it is fatal if swallowed, in contact with skin, or if inhaled .

将来の方向性

Research into sulfonyl fluorides, including “(2-Nitrophenyl)methanesulfonyl fluoride”, is ongoing. The advent of sulfur (VI)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . This suggests that there may be future developments in the synthesis and application of sulfonyl fluorides.

特性

IUPAC Name |

(2-nitrophenyl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c8-14(12,13)5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMXMZRIMPJDBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1675732-94-1 |

Source

|

| Record name | (2-nitrophenyl)methanesulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2676848.png)

![6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2676851.png)

![N-[2-[(1-Cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2676854.png)

![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2676857.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B2676858.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N~1~-isopentylacetamide](/img/structure/B2676859.png)